molecular formula C6H12ClNO2 B15248217 (1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylicacidhydrochloride

(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylicacidhydrochloride

Cat. No.: B15248217
M. Wt: 165.62 g/mol
InChI Key: GGIKHRPRPONWLF-MYSBMPOLSA-N
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Description

(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods provide high stereoselectivity and yield, making them suitable for laboratory-scale synthesis.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions using diazo compounds and carbene intermediates. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted cyclopropane derivatives .

Scientific Research Applications

(1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The (1S,2R) configuration of 1-Amino-2-ethylcyclopropane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which influences its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-2-4-3-6(4,7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+;/m1./s1

InChI Key

GGIKHRPRPONWLF-MYSBMPOLSA-N

Isomeric SMILES

CC[C@@H]1C[C@]1(C(=O)O)N.Cl

Canonical SMILES

CCC1CC1(C(=O)O)N.Cl

Origin of Product

United States

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